molecular formula C25H25N5O4 B146307 Apixaban-d3 CAS No. 1131996-12-7

Apixaban-d3

Cat. No. B146307
CAS RN: 1131996-12-7
M. Wt: 462.5 g/mol
InChI Key: QNZCBYKSOIHPEH-FIBGUPNXSA-N
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Description

Apixaban-d3 is an anticoagulant medication that is used to prevent and treat thromboembolic disorders. It is a derivative of the parent molecule, apixaban, and is one of the most commonly prescribed anticoagulants. This compound is a direct thrombin inhibitor and is used to prevent stroke and systemic embolism in patients with non-valvular atrial fibrillation. It is also used to treat deep vein thrombosis (DVT) and pulmonary embolism (PE).

Scientific Research Applications

1. Metabolic Drug-Drug Interaction Potential

Apixaban, a highly selective factor Xa inhibitor, has been studied for its metabolic drug-drug interaction potential. In vitro assessments have shown that apixaban does not significantly inhibit cytochrome P450 enzymes and has a low overall metabolic drug-drug interaction potential, indicating its safety in combination with other medications (Wang et al., 2010).

2. Effects on Coagulation Activity Biomarkers

Research on apixaban's impact on coagulation activity biomarkers like D-dimer and prothrombin fragment 1.2 (F1.2) in patients with acute coronary syndrome (ACS) has demonstrated its significant role in reducing coagulation activity. This supports its therapeutic use in ACS and other thromboembolic conditions (Becker et al., 2010).

3. Clinical Pharmacology Profile

Apixaban has been developed with a focus on optimizing its clinical pharmacology profile, particularly in the context of stroke prevention in nonvalvular atrial fibrillation. Studies have indicated that apixaban offers a favorable benefit-risk profile compared to traditional anticoagulants like warfarin and aspirin (Hanna et al., 2014).

4. In Vitro and In Vivo Antithrombotic and Antihemostatic Studies

Apixaban's in vitro properties and in vivo activities in rabbit models of thrombosis and hemostasis highlight its potential as an effective antithrombotic agent with minimal impact on hemostasis. These studies are crucial for understanding its mechanism of action and therapeutic applications (Wong et al., 2008).

5. Pharmacokinetic and Pharmacodynamic Review

A comprehensive review of apixaban's pharmacokinetic and pharmacodynamic properties provides insights into its consistent pharmacokinetics across various patient populations and limited drug interactions. This information is vital for clinicians to understand its dosing, administration, and potential drug interactions (Byon et al., 2019).

6. Pharmacogenetic Factors in Apixaban Concentration Variability

Studies have shown that pharmacogenetic factors and drug interactions significantly contribute to variations in apixaban concentration in patients, indicating the need for personalized approaches in its administration (Gulilat et al., 2019).

7. Impact on Thrombin Generation Parameters

Research into apixaban's influence on thrombin generation parameters sheds light on its anticoagulant activity and potential as a therapeutic agent in conditions requiring anticoagulation (Tripodi et al., 2015).

8. Metabolism and Pharmacokinetics in Humans

Investigations into the metabolism and pharmacokinetics of apixaban in humans have been crucial in understanding its bioavailability, elimination pathways, and overall safety profile (Raghavan et al., 2009).

Mechanism of Action

Target of Action

Apixaban-d3, commonly known as Apixaban, is an oral, direct, and highly selective inhibitor of both free and bound factor Xa (FXa), as well as prothrombinase . Factor Xa plays a crucial role in the coagulation cascade, catalyzing the conversion of prothrombin to thrombin . By inhibiting factor Xa, Apixaban prevents thrombin formation and subsequent blood clot formation .

Mode of Action

Apixaban selectively inhibits factor Xa in its free and bound forms, independent of antithrombin III . It also inhibits prothrombinase . These effects prevent the formation of a thrombus . By inhibiting the action of factor Xa, Apixaban disrupts the coagulation cascade, preventing the formation of fibrin clots .

Biochemical Pathways

The primary biochemical pathway affected by Apixaban is the coagulation cascade. Factor Xa is a key enzyme in this cascade, catalyzing the conversion of prothrombin to thrombin, which in turn converts fibrinogen to fibrin, leading to clot formation . By inhibiting factor Xa, Apixaban prevents the formation of thrombin and subsequently fibrin, thereby reducing the risk of clot formation .

Pharmacokinetics

Apixaban has a small volume of distribution, low systemic clearance, and good oral bioavailability . The absolute oral bioavailability of Apixaban is approximately 50% . Apixaban is rapidly absorbed, with maximum concentration occurring 3–4 hours after oral administration, and has a half-life of approximately 12 hours . Elimination occurs via multiple pathways including metabolism, biliary excretion, and direct intestinal excretion, with approximately 27% of total Apixaban clearance occurring via renal excretion .

Result of Action

The primary result of Apixaban’s action is the prevention of thrombus formation. By inhibiting factor Xa, Apixaban disrupts the coagulation cascade, preventing the formation of fibrin clots . This reduces the risk of thromboembolic events such as stroke and systemic embolism in patients with nonvalvular atrial fibrillation, and deep vein thrombosis (DVT) leading to pulmonary embolism (PE), including in patients after a hip or knee replacement surgery .

Action Environment

Environmental factors such as diet and concomitant medications can influence the action of Apixaban. The presence of p-gp modulators can impact the exposure of apixaban .

Safety and Hazards

Apixaban increases your risk of severe or fatal bleeding, especially if you take certain medicines at the same time (including some over-the-counter medicines) . It can cause a very serious blood clot around your spinal cord that can lead to long-term or permanent paralysis . This type of blood clot can occur during a spinal tap or spinal anesthesia (epidural), especially if you have a genetic spinal defect, if you use a spinal catheter, if you’ve had spinal surgery or repeated spinal taps, or if you use other drugs that can affect blood clotting .

Future Directions

The next direct Factor Xa inhibitor recently approved by the FDA is edoxaban . This suggests that there is ongoing research and development in the field of Factor Xa inhibitors, which could potentially lead to the development of new drugs with improved efficacy and safety profiles.

Biochemical Analysis

Biochemical Properties

Apixaban-d3 inhibits both free and clot-bound factor Xa, as well as prothrombinase, independent of antithrombin III . It is a potent, direct, and highly selective inhibitor of FXa . It produces a rapid onset of inhibition of FXa . This compound also inhibits FXa from rabbits, rats, and dogs, an activity which parallels its antithrombotic potency in these species .

Cellular Effects

This compound can cause serious bleeding if it affects your blood clotting proteins too much . This is because while you’re taking this compound your blood will not clot as easily . Common side effects of this compound include tiredness and lack of energy, feeling dizzy or light-headed, a mild rash, and feeling sick (nausea) .

Molecular Mechanism

This compound exerts its effects at the molecular level by inhibiting factor Xa . Factor Xa catalyzes the conversion of prothrombin to thrombin, the final enzyme in the coagulation cascade that is responsible for fibrin clot formation . This compound has no direct effect on platelet aggregation, but by inhibiting factor Xa, it indirectly decreases clot formation induced by thrombin .

Temporal Effects in Laboratory Settings

This compound is rapidly absorbed, with maximum concentration occurring 3–4 h after oral administration, and has a half-life of approximately 12 h . Elimination occurs via multiple pathways including metabolism, biliary excretion, and direct intestinal excretion, with approximately 27% of total this compound clearance occurring via renal excretion .

Dosage Effects in Animal Models

Preclinical studies of this compound in animal models have demonstrated dose-dependent antithrombotic efficacy at doses that preserved hemostasis . This compound improves pre-clinical antithrombotic activity, without excessive increases in bleeding times, when added on top of aspirin or aspirin plus clopidogrel at their clinically relevant doses .

Metabolic Pathways

Elimination pathways for this compound include renal excretion, metabolism, and biliary/intestinal excretion . Metabolic pathways identified for this compound included O-demethylation, hydroxylation, and sulfation of hydroxylated O-demethyl apixaban .

Transport and Distribution

This compound is well absorbed in rat, dog, and chimpanzee, with absolute oral bioavailability of approximately 50% or greater . Renal clearance comprises approximately 10–30% of systemic clearance in rat, dog, and chimpanzee .

properties

IUPAC Name

7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-1-[4-(trideuteriomethoxy)phenyl]-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N5O4/c1-34-19-11-9-18(10-12-19)30-23-20(22(27-30)24(26)32)13-15-29(25(23)33)17-7-5-16(6-8-17)28-14-3-2-4-21(28)31/h5-12H,2-4,13-15H2,1H3,(H2,26,32)/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNZCBYKSOIHPEH-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(CCN(C3=O)C4=CC=C(C=C4)N5CCCCC5=O)C(=N2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=CC=C(C=C1)N2C3=C(CCN(C3=O)C4=CC=C(C=C4)N5CCCCC5=O)C(=N2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50649382
Record name 1-{4-[(~2~H_3_)Methyloxy]phenyl}-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50649382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

462.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1131996-12-7
Record name 1-{4-[(~2~H_3_)Methyloxy]phenyl}-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50649382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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